molecular formula C10H11BrF2O2 B2802486 1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene CAS No. 2248295-66-9

1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene

Cat. No.: B2802486
CAS No.: 2248295-66-9
M. Wt: 281.097
InChI Key: GUVQRGKLABCYGR-UHFFFAOYSA-N
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Description

1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene: is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom, a difluoromethyl group, an ethoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 5-(difluoromethyl)-2-ethoxy-3-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with the nucleophile replacing the bromine atom.

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of 1-methyl-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene.

Scientific Research Applications

Chemistry: 1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials with specific properties.

Biology: In biological research, this compound can be used to study the effects of difluoromethyl and bromine substituents on biological activity. It may be used in the design of enzyme inhibitors or receptor modulators.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Researchers investigate its role in modulating biological pathways and its efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable in the development of new materials with desired characteristics.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The ethoxy and methoxy groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • 1-Bromo-5-(difluoromethyl)-2-fluorobenzene
  • 1-Bromo-5-(difluoromethyl)-2,4-difluorobenzene
  • 1-Bromo-5-(difluoromethyl)-2,3-dimethoxybenzene

Comparison: 1-Bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and physical properties Compared to similar compounds, it may exhibit different solubility, boiling point, and reactivity patterns

Properties

IUPAC Name

1-bromo-5-(difluoromethyl)-2-ethoxy-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2O2/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVQRGKLABCYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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